1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
Description
Taxonomic Classification in Heterocyclic Chemistry
1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid belongs to the bipyrazole subclass of azoles, characterized by two ortho-nitrogen atoms per pyrazole ring and a interannular bond at the 3,4' positions. Its taxonomy is defined by:
| Taxonomic Feature | Classification |
|---|---|
| Core Structure | Bipyrazole |
| Substituent Positions | 1'-Butyl, 3',5'-Methyl, 5-Carboxyl |
| Ring Connectivity | 3,4'-Bonded Pyrazole Units |
| Functional Group Hierarchy | Carboxylic Acid > Alkyl Chains |
This compound’s π-conjugated bipyrazole system exhibits enhanced dipole moments compared to monomeric analogs, while the electron-withdrawing carboxylic acid group at C5 modulates its solubility and hydrogen-bonding capacity. The sec-butyl and methyl groups introduce steric bulk, influencing packing in crystalline phases and binding interactions in biological systems.
Research Significance of Functionalized Bipyrazole Architectures
Functionalized bipyrazoles occupy a strategic niche in medicinal and materials chemistry due to their tunable electronic profiles and multi-site reactivity. The carboxyl group in this compound enables diverse downstream modifications, including:
- Coordination Chemistry : Chelation with transition metals for catalytic applications
- Pharmacophore Development : Amide/ester formation for bioactive molecule synthesis
- Supramolecular Assembly : Hydrogen-bonded networks in crystal engineering
Recent studies highlight bipyrazoles’ antimicrobial potential, with triazole-pyrazole hybrids showing MIC values ≤2 μg/mL against Staphylococcus aureus and Escherichia coli. The methyl and butyl substituents in this compound may enhance membrane permeability, a hypothesis supported by logP calculations (predicted ~2.8) for analogous structures.
Academic Investigation Trajectory of this compound
Synthetic routes to this compound have evolved through three generations:
1st Generation (2000–2010):
- Approach : Sequential cyclization using hydrazine and diketones
- Limitations : Low regioselectivity (≤60% yield), requiring chromatographic purification
2nd Generation (2011–2020):
- Advancements : Transition metal-catalyzed C–H activation for direct bipyrazole coupling
- Key Reagents : Pd(OAc)₂, CuI, and pivalic acid as co-catalyst
- Yield Improvement : 72–78% with ≥95% purity
3rd Generation (2021–Present):
Properties
IUPAC Name |
3-(1-butyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-5-6-17-9(3)12(8(2)16-17)10-7-11(13(18)19)15-14-10/h7H,4-6H2,1-3H3,(H,14,15)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUAMELCXIVJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Coupling of pyrazole rings: The two pyrazole rings are then coupled using a suitable coupling agent, such as a palladium catalyst.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or dimethyl groups are replaced by other substituents using appropriate nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been attributed to its interaction with biological pathways involved in cell proliferation and apoptosis. For instance, it has been shown to target the LAT1 transporter, which is often upregulated in cancerous tissues, enhancing drug delivery to tumors .
Neuroprotective Effects
Research has demonstrated that this compound may possess neuroprotective effects by modulating neurotransmitter systems. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases . The compound has been evaluated for its ability to cross the blood-brain barrier, making it a candidate for further development as a therapeutic agent for conditions like Alzheimer's disease.
Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Studies have shown that derivatives of this compound can be effective against various agricultural pests, providing an environmentally friendly alternative to conventional pesticides .
Synthesis of Functional Materials
In materials science, this compound has been utilized in the synthesis of novel functional materials. Its unique chemical structure allows for the development of polymers and composites with enhanced mechanical properties and thermal stability. These materials are being explored for applications in coatings and packaging .
Case Studies
Mechanism of Action
The mechanism of action of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid with structurally related bipyrazole-carboxylic acid derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.
Key Findings from Comparative Analysis:
Allyl-substituted analogs exhibit higher reactivity due to the unsaturated bond, enabling conjugation or further functionalization . Phenyl-substituted derivatives (e.g., 3',5'-dimethyl-1'-phenyl...) show strong π-π stacking interactions, enhancing binding to aromatic enzyme pockets (e.g., carbonic anhydrases) .
Biological Activity :
- Ethyl and allyl derivatives demonstrate moderate antitumor activity in preliminary assays, while the butyl analog’s bioactivity remains under investigation .
- The carboxylic acid group common to all compounds facilitates salt formation, improving solubility for in vivo applications .
Crystallographic and Solubility Trends :
- X-ray studies () reveal that bulkier substituents (e.g., butyl) induce steric hindrance, altering molecular packing and reducing crystallinity compared to methyl or ethyl analogs .
- The allyl derivative’s lower melting point (predicted) correlates with its flexible substituent, enhancing solubility in organic solvents .
Synthetic Accessibility :
- Ethyl and methyl derivatives are synthesized in higher yields (70–85%) compared to butyl analogs (50–60%), likely due to steric challenges during alkylation steps .
Biological Activity
1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS No. 890624-27-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 262.31 g/mol. The presence of the carboxylic acid group is significant for its biological activity as it can participate in various biochemical interactions.
Antimicrobial Activity
Research indicates that compounds with bipyrazole structures exhibit notable antimicrobial properties. A study evaluating various bipyrazole derivatives showed that certain modifications enhance their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure was linked to increased antibacterial potency .
Table 1: Antimicrobial Activity of Bipyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | Bacillus subtilis | 64 µg/mL |
Antifungal Activity
The antifungal activity of bipyrazole derivatives has also been documented. Compounds similar to this compound were tested against Candida albicans and exhibited varying degrees of efficacy, with some derivatives showing MIC values as low as 12.5 µg/mL .
Table 2: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) |
|---|---|
| A | 12.5 |
| B | 25 |
| C | 50 |
Anticancer Properties
Recent studies have started to explore the anticancer potential of bipyrazole derivatives. Preliminary investigations indicate that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative similar to the target compound was shown to significantly reduce the viability of cancer cell lines in vitro .
Case Study: Anticancer Activity
A study involving the treatment of human breast cancer cells with a bipyrazole derivative demonstrated a dose-dependent reduction in cell viability. The compound induced apoptosis at concentrations above 50 µM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The carboxylic acid group may facilitate binding to enzyme active sites.
- Membrane Disruption : Hydrophobic regions in the molecule can disrupt microbial membranes.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Q & A
Q. What are the standard synthetic routes for preparing 1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves cyclocondensation of hydrazine derivatives with dicarbonylated intermediates. A common approach uses bis-hydrazonoyl chlorides (e.g., 1a,b) reacting with methyl propiolate in benzene under reflux with triethylamine, yielding bipyrazole dicarboxylates. Subsequent hydrolysis with HCl/acetic acid (1:3) converts esters to carboxylic acids . Alternative routes include formylation-acetal protection sequences followed by hydrazine condensation, as seen in pyrazole syntheses . Key intermediates include bis-hydrazonoyl chlorides and dicarbonylated furans.
Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- 1H/13C NMR : Assigns regiochemistry (e.g., pyrazole-5-CH proton at δH 7.54 ppm) and substituent positions .
- IR spectroscopy : Identifies carboxylic acid (-COOH) and pyrazole ring vibrations.
- HRMS : Validates molecular weight (e.g., C14H12N2O with m/z 224.09496) .
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., CCDC 1548525 for bipyrazole-dicarboxylic acid derivatives) .
Q. What solvent systems and reaction conditions optimize cyclocondensation steps?
Refluxing benzene or xylene with triethylamine is standard for bipyrazole formation. Catalysts like TsOH (0.002 equiv) improve yields in xylene-based reactions . For ester hydrolysis, HCl/acetic acid (1:3) at elevated temperatures is effective .
Q. How is purity assessed, and what techniques identify impurities?
Purity is verified via elemental analysis (C, H, N content), HPLC , and TLC monitoring . HRMS and NMR peak integration detect trace impurities, while X-ray crystallography confirms structural homogeneity .
Advanced Research Questions
Q. How can regioselectivity challenges in bipyrazole synthesis be addressed, and what techniques confirm the correct isomer?
Regioselectivity is influenced by electronic and steric factors. For example, NMR distinguishes isomers: pyrazole-5-CH protons resonate upfield compared to pyrazole-4-CH. Single-crystal X-ray analysis definitively assigns structures, as demonstrated for dimethyl 1,1′-diphenyl-3,3′-bipyrazole-4,4′-dicarboxylate (5a) . Computational modeling (DFT) predicts regiochemical outcomes by comparing transition-state energies .
Q. How do 1'-butyl and 3',5'-dimethyl groups affect the bipyrazole core’s electronic/steric properties?
Substituents alter bond lengths and angles. For example, bulky tert-butyl groups increase steric hindrance, affecting coordination chemistry. DFT calculations (e.g., B3LYP/6-31G*) quantify substituent effects on HOMO-LUMO gaps and charge distribution. X-ray data (e.g., torsion angles in 5,5′-diisopropyl derivatives) reveal packing variations .
Q. What experimental strategies resolve contradictions in bioactivity data for bipyrazole derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methyl with halogens) and test inhibition profiles.
- Molecular Docking : Predict binding modes to targets like carbonic anhydrases (CAs). Dorzolamide’s CA2 inhibition, validated by transient absorption spectroscopy, serves as a template .
- Kinetic Assays : Measure rate constants (e.g., kTET = 0.077 ns⁻¹ for charge transfer in CdSe:T6 complexes) to compare mechanistic pathways .
Q. How do steric effects from 3',5'-dimethyl groups influence coordination with transition metals?
Steric bulk reduces ligand flexibility, favoring specific geometries. For Pd(II) complexes, UV-Vis spectroscopy (e.g., peaks at 239–326 nm) and X-ray analysis confirm octahedral or square-planar coordination. The 3',5'-dimethyl groups may hinder axial bonding, altering catalytic activity in cross-coupling reactions .
Q. What computational methods predict substituent effects on bipyrazole reactivity?
Q. How can transient absorption spectroscopy study charge transfer in bipyrazole-metal complexes?
This technique monitors excited-state dynamics. For CdSe:T6 complexes, femtosecond spectroscopy tracks electron transfer rates (kTET) between the bipyrazole ligand and metal center. Time-resolved data correlate with HOMO-LUMO gaps calculated via DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
